4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone under acidic or basic conditions to yield the pyrazoloquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as indium(III) chloride, and advanced techniques like microwave irradiation to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinoline ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced quinoline derivative.
Substitution: Formation of substituted pyrazoloquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
- 1,3-dimethyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
Uniqueness
4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to the presence of the hydroxy group and the specific arrangement of the ethoxyphenyl and phenyl groups
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H23N3O3/c1-2-30-17-13-11-15(12-14-17)20-21-18(9-6-10-19(21)28)25-23-22(20)24(29)27(26-23)16-7-4-3-5-8-16/h3-5,7-8,11-14,20,25-26H,2,6,9-10H2,1H3 |
InChI Key |
JBCZOOCWUOIERW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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